N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide
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Overview
Description
N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C18H20N4O4S and its molecular weight is 388.44. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
- Novel compounds derived from visnagenone and khellinone, exhibiting analgesic and anti-inflammatory activities, were synthesized. These compounds demonstrated significant inhibitory activity on COX-2 selectivity, with notable analgesic and anti-inflammatory effects, suggesting potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Cytotoxicity and Antiprotozoal Effects
Research on new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives highlighted their synthesis and characterization, with some showing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer research (Hassan, Hafez, & Osman, 2014).
Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines were synthesized as antiprotozoal agents. These compounds showed strong DNA affinities and excellent in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, underscoring their significance in addressing protozoal infections (Ismail et al., 2004).
Antimicrobial Applications
- A study on the synthesis of novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers also explored their antimicrobial activities. These compounds exhibited high efficiency in vitro screening for antioxidant activity, antitumor activity against the EACC cell line, and antimicrobial activity against various pathogenic bacteria and fungi (Khalifa et al., 2015).
Antidiabetic Screening
- Novel dihydropyrimidine derivatives were synthesized and evaluated for in vitro antidiabetic activity using the α-amylase inhibition assay. This highlights the potential of these compounds in developing treatments for diabetes (Lalpara et al., 2021).
Mechanism of Action
Target of Action
It is related to cephem compounds, which are typically used for the treatment of bacterial infections . Cephem compounds are known to target bacterial cell wall synthesis, specifically the penicillin-binding proteins (PBPs) that cross-link peptidoglycans in the bacterial cell wall .
Mode of Action
Cephem compounds inhibit the PBPs, preventing the cross-linking of peptidoglycans, which leads to a weakened cell wall and eventually bacterial cell lysis .
Biochemical Pathways
The compound likely affects the biochemical pathway related to bacterial cell wall synthesis. By inhibiting the PBPs, it disrupts the cross-linking of peptidoglycans, essential components of the bacterial cell wall . This disruption can lead to cell wall instability and eventual cell death.
Pharmacokinetics
Cephem compounds, in general, are known for their stability, good solubility, and suitability for parenteral administration . These properties would likely influence the compound’s absorption, distribution, metabolism, and excretion (ADME), potentially leading to good bioavailability.
Result of Action
The result of the compound’s action would likely be the death of bacterial cells due to the disruption of cell wall synthesis . This could lead to the effective treatment of bacterial infections.
Properties
IUPAC Name |
N-[4-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-10-3-5-14(26-2)13(7-10)21-16(24)8-11-9-27-18(19-11)22-17(25)12-4-6-15(23)20-12/h3,5,7,9,12H,4,6,8H2,1-2H3,(H,20,23)(H,21,24)(H,19,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEJVAIWKMXAJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)C3CCC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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